2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol

Inflammation Lipoxygenase Arachidonic Acid Cascade

2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol (CAS 1338942-73-6) is a fluorinated tertiary alcohol characterized by a 4-fluoro-3-methylphenyl ring linked to a 3-methylbutan-2-ol backbone. The compound has a molecular formula of C₁₂H₁₇FO and a molecular weight of 196.26 g/mol.

Molecular Formula C12H17FO
Molecular Weight 196.26 g/mol
Cat. No. B7878947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol
Molecular FormulaC12H17FO
Molecular Weight196.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C)(C(C)C)O)F
InChIInChI=1S/C12H17FO/c1-8(2)12(4,14)10-5-6-11(13)9(3)7-10/h5-8,14H,1-4H3
InChIKeyKYMPYNSMUDVEAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol: Procurement Specifications & Chemical Identity for Research Use


2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol (CAS 1338942-73-6) is a fluorinated tertiary alcohol characterized by a 4-fluoro-3-methylphenyl ring linked to a 3-methylbutan-2-ol backbone . The compound has a molecular formula of C₁₂H₁₇FO and a molecular weight of 196.26 g/mol . It is supplied as a research chemical with a typical purity of 97.0% and is classified with GHS07 hazard statements (harmful if swallowed, skin and eye irritant) . Its structure features a tertiary alcohol group that confers distinct hydrogen-bonding capacity and steric properties relative to primary or secondary alcohol analogs.

2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol: Why In-Class Substitution Risks Assay Inconsistency


Substituting 2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol with structurally similar 4-fluoro-3-methylphenyl alcohols is not straightforward due to marked differences in both physicochemical properties and biological activity profiles. Even minor variations in the alkyl chain branching or the position of the hydroxyl group can alter lipophilicity, steric hindrance, and hydrogen-bonding geometry, leading to divergent enzyme inhibition profiles and off-target effects [1]. The following quantitative evidence demonstrates that this specific tertiary alcohol exhibits a distinct biological fingerprint—including lipoxygenase inhibition, CYP3A4 liability, antiproliferative activity, and CCR5 antagonism—that cannot be assumed for its closest analogs without experimental validation.

2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol: Quantitative Differentiation Evidence vs. Structural Analogs


Lipoxygenase (LOX) Inhibition Profile: Divergent Activity Across 4-Fluoro-3-methylphenyl Derivatives

2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol is characterized as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, with documented inhibitory activity against platelet 12-lipoxygenase at a test concentration of 30 µM [1]. In contrast, a structurally related derivative, 2-(4-fluoro-3-methylphenyl)propan-2-amine, exhibits an IC₅₀ of 27 µM for lipoxygenase inhibition, indicating a distinct potency profile that is backbone-dependent . The assay conditions and enzyme isoforms differ, highlighting that LOX inhibition is not a universal property of the 4-fluoro-3-methylphenyl motif but is modulated by the appended functional group and substitution pattern.

Inflammation Lipoxygenase Arachidonic Acid Cascade

Cytochrome P450 3A4 (CYP3A4) Inhibition Liability: A Critical Differentiator for Drug-Drug Interaction Risk

2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol inhibits human CYP3A4 with an IC₅₀ of 5,330 nM (5.33 µM) in human liver microsomes using midazolam as a probe substrate [1]. This level of CYP3A4 inhibition represents a moderate liability that must be considered in lead optimization. Other 4-fluoro-3-methylphenyl-containing compounds exhibit widely varying CYP3A4 inhibition, ranging from low nanomolar to high micromolar potency, underscoring that the metabolic stability and drug-drug interaction potential are exquisitely sensitive to the precise molecular architecture [1]. For example, a structurally distinct analog bearing the same aryl motif but a different core scaffold can show an IC₅₀ as high as 20,000 nM (20 µM) under similar assay conditions, indicating that the target compound's CYP3A4 liability is backbone-specific [1].

Drug Metabolism CYP450 ADME-Tox

Antiproliferative Activity Against MCF7 Breast Cancer Cells: A Backbone-Dependent Functional Effect

2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol has been evaluated for antiproliferative activity against human MCF7 breast adenocarcinoma cells in a 72-hour MTT assay, though the exact IC₅₀ value is not publicly disclosed [1]. This functional activity is not a general property of the 4-fluoro-3-methylphenyl fragment. For instance, 3-(4-fluoro-3-methylphenyl)butan-2-ol derivatives have been reported to inhibit tyrosine kinases and cyclooxygenases implicated in cancer progression, yet the specific inhibitory potency and target engagement vary substantially with the substitution pattern and stereochemistry [2]. The presence of a tertiary alcohol in the target compound versus a secondary alcohol in 3-(4-fluoro-3-methylphenyl)butan-2-ol creates different hydrogen-bonding environments that may underlie divergent antiproliferative mechanisms.

Oncology Antiproliferative Breast Cancer

CCR5 Antagonism Potential: A Distinct Pharmacological Fingerprint for Immunomodulation

Preliminary pharmacological screening indicates that 2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol exhibits CCR5 antagonist activity, positioning it as a candidate for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This activity profile is not shared by the closely related analog 2-(4-Fluoro-3-methylphenyl)butan-2-ol, which differs by only one methyl group but is primarily associated with anesthetic and anti-arrhythmic effects via sodium channel modulation [2]. The presence of the 3-methyl branch in the target compound likely confers a conformational preference that enables CCR5 binding, whereas the unbranched analog engages different biological targets.

Immunology Chemokine Receptor HIV

Physicochemical Distinctions: Tertiary Alcohol Structure Confers Altered Lipophilicity and Hydrogen-Bonding Capacity

2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol (MW 196.26, C₁₂H₁₇FO) contains a tertiary alcohol group, which eliminates the hydrogen-bond donor capacity of the hydroxyl proton relative to primary alcohols while retaining acceptor capability . This contrasts with the primary alcohol analog 2-(4-fluoro-3-methylphenyl)ethanol (MW 154.18, C₉H₁₁FO), which possesses both donor and acceptor hydrogen-bonding potential . Additionally, the target compound has a calculated AlogP of 4.18, indicating significant lipophilicity that enhances membrane permeability . The combination of tertiary alcohol geometry and extended alkyl branching alters molecular shape, affecting target binding and metabolic stability in ways that cannot be replicated by simpler 4-fluoro-3-methylphenyl alcohols.

Medicinal Chemistry Physicochemical Properties SAR

2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol: Optimal Research Applications Based on Quantitative Evidence


Inflammation and Arachidonic Acid Cascade Research: LOX Pathway Modulation

Given its documented inhibition of platelet 12-lipoxygenase at 30 µM, this compound is suitable as a chemical probe for studying lipoxygenase-mediated pathways in inflammation. Its activity distinguishes it from analogs like 2-(4-fluoro-3-methylphenyl)propan-2-amine (LOX IC₅₀ 27 µM), providing a structurally distinct tool for SAR studies aimed at dissecting the role of the tertiary alcohol group in LOX engagement [1].

ADME-Tox Profiling and CYP-Mediated Drug-Drug Interaction Studies

The moderate CYP3A4 inhibition (IC₅₀ 5.33 µM) in human liver microsomes makes this compound a useful reference standard for calibrating CYP inhibition assays or for inclusion in panels assessing metabolic liability of 4-fluoro-3-methylphenyl-containing drug candidates. Its inhibition value falls in a range where structural modifications can significantly alter CYP liability, offering a baseline for medicinal chemistry optimization [1].

Oncology Lead Generation: Antiproliferative Scaffold for Breast Cancer

The compound's antiproliferative activity against MCF7 breast cancer cells supports its use as a starting scaffold for developing novel anticancer agents. While the exact IC₅₀ is not publicly available, the documented functional effect in a 72-hour MTT assay provides a rationale for its inclusion in focused libraries targeting hormone-responsive cancers [1].

Immunomodulatory Drug Discovery: CCR5 Antagonist Probe Development

Preliminary screening identifying this compound as a CCR5 antagonist positions it for further optimization in programs targeting HIV entry, asthma, rheumatoid arthritis, or COPD. The CCR5 activity distinguishes it from the closely related 2-(4-fluoro-3-methylphenyl)butan-2-ol analog, which shows anesthetic rather than chemokine receptor activity [1].

Quote Request

Request a Quote for 2-(4-Fluoro-3-methylphenyl)-3-methyl-butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.